N-naphthalen-2-yl-1-thiophen-2-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-2-yl-1-thiophen-2-ylmethanimine is an organic compound that features a naphthalene ring fused with a thiophene ring through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-1-thiophen-2-ylmethanimine typically involves the condensation of naphthalen-2-ylamine with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-naphthalen-2-yl-1-thiophen-2-ylmethanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-1-thiophen-2-ylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl-1-thiophen-2-ylmethanol: Similar structure but with a hydroxyl group instead of an imine.
Naphthalen-2-yl-1-thiophen-2-ylmethane: Lacks the imine group, making it less reactive.
Thiophene-2-carbaldehyde: A precursor in the synthesis of N-naphthalen-2-yl-1-thiophen-2-ylmethanimine.
Uniqueness
This compound is unique due to its imine linkage, which imparts distinct chemical reactivity and potential biological activity. The combination of naphthalene and thiophene rings also provides a unique electronic structure, making it valuable in various applications.
Properties
CAS No. |
34755-95-8 |
---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C15H11NS/c1-2-5-13-10-14(8-7-12(13)4-1)16-11-15-6-3-9-17-15/h1-11H |
InChI Key |
VKKYBMKKBWWAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.